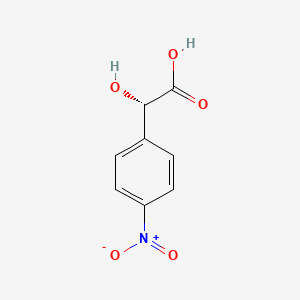

(2s)-Hydroxy(4-nitrophenyl)ethanoic acid

Beschreibung

Historical Context of α-Hydroxy Carboxylic Acid Derivatives in Asymmetric Synthesis

The field of stereochemistry, which underpins the importance of chiral molecules, has its roots in the 19th century with the pioneering work of scientists like Jean-Baptiste Biot and Louis Pasteur. libretexts.orgbritannica.combyjus.com Pasteur's separation of the enantiomers of tartaric acid in 1848 was a landmark achievement that demonstrated the existence of non-superimposable mirror-image molecules and laid the foundation for asymmetric synthesis. libretexts.orgbyjus.com

α-Hydroxy carboxylic acids, such as mandelic acid and its derivatives, have historically been central to the development of asymmetric synthesis. Their utility as resolving agents for racemic mixtures of amines and alcohols has been a long-standing application. nih.gov The principle of this method relies on the formation of diastereomeric salts, which have different physical properties and can therefore be separated by techniques like fractional crystallization.

The evolution of asymmetric synthesis has seen a shift from classical resolution methods to more sophisticated strategies that employ chiral auxiliaries and catalysts. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.orgtcichemicals.com (S)-Mandelic acid itself has been used as a chiral auxiliary in various transformations. wikipedia.org The development of catalytic asymmetric methods, which can generate large quantities of a desired enantiomer from a small amount of a chiral catalyst, represents a major advancement in the field and continues to be an active area of research. mdpi.comnih.govresearchgate.net

Overview of Current Research Trajectories Pertaining to the Compound

Current research involving (2S)-Hydroxy(4-nitrophenyl)ethanoic acid and related chiral α-hydroxy acids is focused on several key areas, including the development of novel synthetic methods, particularly chemoenzymatic approaches, and their application in the synthesis of complex target molecules.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful tool for the production of enantiopure compounds. researchgate.net Enzymes such as lipases and esterases are widely used for the kinetic resolution of racemic α-hydroxy acids and their derivatives. researchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, offers a pathway to theoretically achieve a 100% yield of the desired enantiomer. rsc.org Research in this area aims to develop more efficient and sustainable enzymatic processes for the synthesis of chiral building blocks like this compound.

The application of this compound and its derivatives in the synthesis of pharmaceuticals remains a significant research driver. For instance, chiral β-blockers, a class of drugs used to manage cardiovascular diseases, often contain a chiral β-amino alcohol moiety. Chemoenzymatic routes have been developed for the synthesis of key chiral intermediates for β-blockers like propranolol. nih.govresearchgate.netscielo.br While not directly using the 4-nitro substituted mandelic acid, these studies highlight the general utility of chiral α-hydroxy acid derivatives in synthesizing such important drug classes.

Furthermore, the nitroaromatic scaffold of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. The nitro group can be readily transformed into other functional groups, providing a handle for further synthetic elaboration. nih.gov Research continues to explore new ways to utilize the unique reactivity of this chiral building block in the construction of novel and medicinally relevant molecules. nih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid |

| Synonyms | (S)-4-Nitromandelic acid, (S)-α-Hydroxy-4-nitrophenylacetic acid |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| CAS Number | 77977-72-1 |

Here is a summary of research findings related to the synthesis and application of chiral mandelic acid derivatives, providing context for the utility of this compound.

| Research Area | Key Findings |

| Chemoenzymatic Synthesis | Lipases and esterases are effective for the kinetic resolution of racemic mandelic acid derivatives. Dynamic kinetic resolution strategies can significantly improve the yield of the desired enantiomer. |

| Pharmaceutical Synthesis | Chiral mandelic acid derivatives are valuable precursors for the synthesis of single-enantiomer drugs, including β-blockers. The structural motif is relevant to complex natural products and pharmaceuticals like Chloramphenicol. |

| Asymmetric Catalysis | Metal complexes with chiral ligands derived from mandelic acid have been explored for their catalytic activity in asymmetric transformations. |

| Chiral Auxiliaries | Mandelic acid and its derivatives can be used as chiral auxiliaries to control the stereochemistry of chemical reactions. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMJZVLXJDNZHG-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77977-72-1 | |

| Record name | (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis and Derivatization Methodologies

Enantioselective Synthetic Routes to (2S)-Hydroxy(4-nitrophenyl)ethanoic Acid

The synthesis of enantiomerically pure this compound, a chiral α-hydroxy acid, is of significant interest. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, where the chiral center is created selectively, and resolution, where a racemic mixture is separated.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is divided into several sub-classes, including organocatalysis and metal-catalysis. nih.gov

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. scienceopen.com These catalysts operate through various activation modes, which can be broadly classified as covalent and non-covalent catalysis. scienceopen.com In covalent organocatalysis, the catalyst forms a temporary covalent bond with the substrate, creating reactive intermediates like enamines or iminium ions. scienceopen.com Non-covalent catalysis relies on interactions such as hydrogen bonding to activate and orient the substrate. scienceopen.com

A plausible, though not explicitly documented, organocatalytic route to this compound could involve the asymmetric α-hydroxylation of a 4-nitrophenylacetic acid derivative. This would likely proceed via the formation of a chiral enolate equivalent, activated by a chiral organocatalyst, which then reacts with an electrophilic oxygen source. Chiral phosphoric acids and proline derivatives are common organocatalysts that could facilitate such transformations, promoting stereocontrol through the formation of a rigid, organized transition state. rsc.org Domino or cascade reactions, where multiple bonds are formed in a single sequence, represent another powerful strategy in organocatalysis that could potentially be applied. nih.gov

Transition-metal catalysis is a cornerstone of asymmetric synthesis due to the diverse reactivity and high efficiency of metal complexes. rsc.org A primary route to chiral α-hydroxy acids like this compound is the asymmetric hydrogenation of the corresponding α-keto acid, 4-nitrobenzoylformic acid. This reaction is typically catalyzed by chiral complexes of metals such as rhodium, ruthenium, or nickel, featuring chiral phosphine ligands.

Another potential strategy is the asymmetric hydroxylation of a pre-formed enolate of a 4-nitrophenylacetic ester. Research has shown that chiral titanium-TADDOLato complexes can catalyze the enantioselective α-hydroxylation of related β-ketoesters with high yields and enantioselectivities. nih.gov In this method, the Lewis-acidic metal complex coordinates to the substrate, creating a chiral environment that directs the attack of an electrophilic oxidizing agent, such as an N-sulfonyloxaziridine, to one face of the enolate. nih.gov

Table 1: Examples of Asymmetric Metal-Catalyzed Hydroxylation and Hydrogenation of Analogous Substrates

| Catalyst System | Substrate Type | Reaction Type | Oxidant/Conditions | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| [TiCl₂( (R,R)-1-Np-TADDOLato)(MeCN)₂] | Phenyl 2-methyl-β-ketoester | α-Hydroxylation | 2-(Phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine | High | 84% |

| [RuCl(OEt₂)((S,S)-PNNP)]PF₆ | Enolized β-ketoester | α-Hydroxylation | H₂O₂ | - | - |

| Ni-Ph-BPE Complex | β,β-disubstituted acrylic acid | Hydrogenation | H₂ | High | up to 99% |

| Cinchonine on Ag Electrode | Methyl benzoylformate | Electrochemical Hydrogenation | Electrochemical | 94% | 78% (R) |

Data is based on analogous reactions and serves to illustrate the potential of these catalytic systems. rsc.orgnih.govresearchgate.net

Biocatalysis utilizes enzymes as natural, highly selective catalysts, offering mild reaction conditions and exceptional stereo-, regio-, and chemo-selectivity. nih.gov Two primary enzymatic routes are particularly relevant for the synthesis of this compound.

The first route is the asymmetric reduction of a prochiral ketone precursor, 4-nitrobenzoylformic acid. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are highly effective for this transformation. nih.gov They utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group with high facial selectivity, yielding the corresponding (S)- or (R)-alcohol depending on the specific enzyme used. nih.gov

The second major route involves the enantioselective hydrolysis of racemic 4-nitromandelonitrile. Nitrilase enzymes catalyze the direct conversion of a nitrile group into a carboxylic acid and ammonia. wikipedia.orgnih.gov Certain nitrilases, particularly arylacetonitrilases, exhibit high enantioselectivity, meaning they will preferentially hydrolyze one enantiomer of a racemic nitrile much faster than the other. researchgate.net By selecting an (S)-selective nitrilase, this compound can be produced directly from the racemic nitrile, leaving the (R)-nitrile largely unreacted. nih.gov This method is advantageous as it can be performed with whole cells, simplifying catalyst preparation. researchgate.net

Table 2: Biocatalytic Approaches to Chiral α-Hydroxy Acids

| Enzyme Type | Substrate | Product | Key Advantage |

|---|---|---|---|

| Ketoreductase (KRED) | 4-Nitrobenzoylformic acid | This compound | High enantioselectivity (>99% ee often achievable), direct conversion of prochiral substrate. |

| (S)-selective Nitrilase | Racemic 4-nitromandelonitrile | This compound | Utilizes a readily available racemic starting material; often operates under mild, aqueous conditions. |

This table represents established biocatalytic strategies applicable to the target molecule. nih.govresearchgate.net

The use of a chiral auxiliary is a robust and well-established method for asymmetric synthesis. wikipedia.org The strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. santiago-lab.com

Prominent examples of chiral auxiliaries include the Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgwikipedia.orgnih.gov A hypothetical synthesis of this compound using this method would begin by acylating a chiral auxiliary, such as (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, with 4-nitrophenylacetyl chloride. The resulting N-acyl oxazolidinone could then be converted to its corresponding enolate using a strong base. This chiral enolate would then react with an electrophilic hydroxylating agent. The bulky substituents on the auxiliary would block one face of the enolate, forcing the electrophile to attack from the opposite face, leading to a product with high diastereoselectivity. The final step would be the hydrolytic or reductive cleavage of the auxiliary to release the target acid, this compound. santiago-lab.com

Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Resolution of Racemic Mixtures of this compound and Structural Analogues

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org This approach is practical when the racemic starting material is inexpensive and readily available.

A classical method for resolving a racemic acid is through the formation of diastereomeric salts. libretexts.org In this process, the racemic mixture of hydroxy(4-nitrophenyl)ethanoic acid is treated with a single enantiomer of a chiral base (a resolving agent), such as (R)-(+)-1-phenylethylamine or brucine. This reaction produces a mixture of two diastereomeric salts: [(R)-base][(S)-acid] and [(R)-base][(R)-acid]. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral base is removed by acidification to yield the enantiomerically pure acid.

Kinetic resolution is another powerful technique, often performed using enzymes. This method relies on the fact that a chiral catalyst (e.g., an enzyme) will react at different rates with the two enantiomers of a racemic substrate. For example, a lipase could be used to catalyze the esterification of racemic hydroxy(4-nitrophenyl)ethanoic acid. The enzyme would selectively convert one enantiomer (e.g., the R-enantiomer) to its ester at a much higher rate, leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric excess. The key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

To overcome this 50% yield limit, dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution with an in-situ method for racemizing the slower-reacting enantiomer. whiterose.ac.uk This ensures that the entire substrate pool is available for conversion into the desired single enantiomeric product, allowing for theoretical yields approaching 100%. rsc.org

Table 3: Comparison of Resolution Strategies

| Method | Principle | Resolving Agent/Catalyst | Max. Theoretical Yield | Key Feature |

|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral amine (e.g., brucine, 1-phenylethylamine). | 50% | Relies on differences in solubility for separation by crystallization. |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer. | Enzyme (e.g., Lipase). | 50% | High selectivity under mild conditions. |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the unwanted enantiomer. | Enzyme + Racemization catalyst. | 100% | Overcomes the 50% yield limitation of standard kinetic resolution. |

This table summarizes common resolution techniques applicable to racemic acids. libretexts.orgwhiterose.ac.uk

Non-Enzymatic Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In a non-enzymatic context, this is often achieved using chiral metal complexes.

A notable example is the acylative kinetic resolution of racemic mandelic acid esters, which are structurally analogous to the target compound. This process can be accomplished efficiently using a chiral N,N'-dioxide-scandium(III) complex as a catalyst under mild, base-free conditions. nih.gov In this methodology, one enantiomer is selectively acylated at a much faster rate than the other. This allows for the separation of the highly enantioenriched acylated product from the unreacted, also enantioenriched, starting material. nih.gov This approach has demonstrated high selectivity factors, enabling both the acylated product and the recovered substrate to be obtained with high enantiomeric excess (ee). nih.gov The non-enzymatic kinetic resolution of primary propargylic amines through selective acetyl transfer represents a similar principle, showcasing high selectivity factors at 50% conversion. nih.gov

| Catalyst System | Acylating Agent | Typical Yield (Acylated Product) | Typical ee (Acylated Product) | Typical Yield (Recovered Substrate) | Typical ee (Recovered Substrate) | Selectivity Factor (s) |

|---|---|---|---|---|---|---|

| Chiral N,N'-Dioxide-Sc(III) Complex | Benzoyl Anhydride | Up to 49% | Up to 97% | Up to 49% | Up to 95% | Up to 247 |

Data derived from studies on analogous mandelic acid esters. nih.gov

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially scalable method for resolving racemic acids is through the formation of diastereomeric salts. nih.gov This process involves reacting the racemic mixture of (4-nitrophenyl)ethanoic acid with a single enantiomer of a chiral base. This reaction produces a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org One diastereomer will typically crystallize out of a suitable solvent, while the other remains in the mother liquor. After separation of the crystals, the pure enantiomer of the acid can be regenerated by treating the isolated diastereomeric salt with a strong acid to remove the chiral auxiliary. Commonly used chiral resolving agents for acids include naturally occurring alkaloids and synthetic chiral amines. libretexts.orglibretexts.org

| Chiral Base | Class | Principle of Separation |

|---|---|---|

| (R)-1-Phenylethylamine | Synthetic Amine | Formation of diastereomeric ammonium carboxylate salts with differential solubility. nih.gov |

| Brucine | Natural Alkaloid | Formation of diastereomeric alkaloid salts with differential solubility. libretexts.org |

| Quinine | Natural Alkaloid | Formation of diastereomeric alkaloid salts with differential solubility. libretexts.org |

| Strychnine | Natural Alkaloid | Formation of diastereomeric alkaloid salts with differential solubility. libretexts.org |

Selection of resolving agents used for the separation of racemic acids via diastereomeric salt crystallization.

Chromatographic Chiral Separation Techniques

High-performance liquid chromatography (HPLC) is a primary tool for the analytical and preparative separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For mandelic acid and its analogs, a variety of CSPs have proven effective. nih.govresearchgate.net These include:

Polysaccharide-based CSPs: Columns such as Chiralpak and Chiralcel, which use derivatives of cellulose or amylose coated on a silica support, are widely used and show excellent resolving capabilities for a broad range of compounds. nih.gov

Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as chiral selectors. The enantiomers are separated based on the differential inclusion of one enantiomer into the chiral cavity of the cyclodextrin. nih.govmdpi.com

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. A CSP derived from 4-(3,5-dinitrobenzamido) tetrahydrophenanthrene has been used to separate enantiomers of mandelic acid and its analogs. nih.govresearchgate.net

Molecularly Imprinted Polymers (MIPs): This technique involves creating a polymer with cavities that are custom-shaped to one of the enantiomers, which acts as a template. These MIP-packed columns can be highly effective for the chromatographic resolution of specific target molecules like mandelic acid. scielo.br

| CSP Type | Common Trade Name | Separation Principle | Typical Mobile Phase |

|---|---|---|---|

| Polysaccharide (Cellulose/Amylose) | Chiralpak / Chiralcel | Hydrogen bonding, dipole-dipole, steric interactions. nih.gov | Hexane/Isopropanol (B130326), Polar-organic, Reversed-phase. nih.gov |

| Cyclodextrin | Cyclobond | Inclusion complexation into chiral cavity. mdpi.com | Aqueous buffers with organic modifiers (e.g., methanol, acetonitrile). nih.gov |

| Pirkle-type (π-acceptor/π-donor) | (S,S)-Whelk-O1 | π-π interactions, hydrogen bonding. nih.gov | Normal phase (e.g., Hexane/Ethanol). |

| Molecularly Imprinted Polymer | Custom-synthesized | Shape-selective recognition based on a template. scielo.br | Varies based on polymer and analyte. |

Overview of common CSPs used in the HPLC separation of chiral acids.

Synthesis of Advanced Derivatives and Analogues for Chemical Probe Development

The functional groups of this compound—the carboxylic acid, the hydroxyl group, and the nitrophenyl ring—provide three distinct handles for chemical modification to generate advanced derivatives and chemical probes.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is readily transformed into a variety of other functional groups, most commonly esters and amides. These modifications can alter the compound's polarity, solubility, and biological activity.

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents yields the corresponding ester. This is a fundamental transformation for creating prodrugs or modifying pharmacokinetic properties.

Amidation: The formation of an amide bond with a primary or secondary amine is a robust and common reaction. It is typically facilitated by peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. google.com For analytical purposes, derivatization with reagents like p-bromophenacyl bromide can be used to tag the carboxyl group. rsc.org

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R-OH, H+ catalyst | Ester (-COOR) |

| Amidation | R-NH2, EDC, HOBt | Amide (-CONHR) |

| Reduction | LiAlH4 or BH3·THF | Primary Alcohol (-CH2OH) |

Common transformations of the carboxylic acid moiety.

Derivatization of the Stereogenic Hydroxyl Group

The secondary alcohol at the stereocenter is another key site for modification. Its reactivity allows for the introduction of a wide range of functionalities. nih.gov

Acylation/Esterification: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides (e.g., acetic anhydride, benzoyl chloride) in the presence of a base to form esters. This is a common strategy for protecting the hydroxyl group or for creating derivatives with altered properties. nih.gov

Etherification: Formation of an ether linkage (e.g., using Williamson ether synthesis) can introduce different alkyl or aryl groups, significantly changing the steric and electronic properties around the chiral center.

Carbonate Formation: Reaction with reagents like 4-nitrophenyl chloroformate can be used to protect the alcohol as a 4-nitrophenyl carbonate, which serves as a base-labile protecting group. emerginginvestigators.org

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | R-COCl, Pyridine | Ester (-OCOR) |

| Etherification | NaH, then R-Br | Ether (-OR) |

| Carbonate Formation | 4-Nitrophenyl chloroformate, Base | Carbonate (-OCOO-pNP) |

| Oxidation | PCC or Swern Oxidation | Ketone (=O) |

Common transformations of the secondary hydroxyl group.

Transformations of the Para-Nitrophenyl Substituent

The para-nitro group on the phenyl ring is a versatile functional group that can be transformed to generate a diverse set of analogues.

Reduction to an Amine: The most significant transformation is the reduction of the nitro group (-NO2) to a primary aromatic amine (-NH2). This is commonly achieved using various reducing agents, such as catalytic hydrogenation (H2 over Pd/C), metal-acid combinations (e.g., Sn/HCl or Fe/HCl), or sodium dithionite. The resulting (2S)-Hydroxy(4-aminophenyl)ethanoic acid is a valuable intermediate, as the newly formed amino group can undergo a host of subsequent reactions. wikipedia.orgwikipedia.org

Further Derivatization of the Amine: The aniline derivative can be further modified. For example, it can be acylated to form amides, alkylated, or undergo diazotization to form a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups, greatly expanding the library of accessible analogues.

| Initial Group | Reaction | Reagents | Product Group |

|---|---|---|---|

| -NO2 (Nitro) | Reduction | H2, Pd/C or Sn, HCl | -NH2 (Amino) |

| -NH2 (Amino) | Diazotization | NaNO2, HCl | -N2+Cl- (Diazonium Salt) |

| -N2+Cl- | Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| -N2+Cl- | Hydrolysis | H2O, Heat | -OH (Hydroxyl) |

Synthetic pathways originating from the para-nitro substituent.

Incorporation into Complex Organic Molecular Scaffolds

The strategic placement of reactive functional groups and a defined stereocenter in this compound allows for its effective use as a chiral synthon in the assembly of complex molecules. Its application spans various areas of organic synthesis, most notably in the construction of peptide-based structures and as a chiral auxiliary to guide stereoselective transformations.

One of the prominent applications of a closely related analogue, p-nitromandelic acid, is its use as a highly acid-stable safety-catch linker in solid-phase peptide synthesis (SPPS). In this methodology, the carboxylic acid of the linker is initially attached to a solid support. The hydroxyl group is then available for the esterification of the first N-protected amino acid. The p-nitro group on the aromatic ring is the key to the "safety-catch" strategy. This group is stable to the acidic conditions typically used for the removal of temporary protecting groups during peptide chain elongation, such as the Boc group.

Once the desired peptide sequence is assembled on the solid support, the p-nitro group can be selectively reduced to an amino group, most commonly using tin(II) chloride. This transformation fundamentally alters the electronic properties of the linker, rendering the ester bond susceptible to cleavage under mildly acidic conditions. This selective cleavage allows for the release of the synthesized peptide acid from the solid support with its side-chain protecting groups either intact or removed, depending on the chosen cleavage cocktail. This strategy is particularly valuable for the synthesis of base-labile peptides and depsipeptides where traditional cleavage methods might lead to undesired side reactions or racemization.

The utility of this approach is demonstrated in the synthesis of various peptide sequences, where the linker's stability to repeated acid treatments during chain elongation and the mild final cleavage conditions ensure the integrity of the target molecule.

| Peptide Sequence | Solid Support | Nitro Reduction Reagent | Cleavage Condition | Yield (%) | Purity (%) |

| H-Phe-Ala-Gly-OH | Merrifield resin | SnCl₂·2H₂O | 5% TFA in Dioxane, MW, 50°C | 85 | >95 |

| H-Leu-Enkephalin | Wang resin | SnCl₂·2H₂O | 5% TFA in Dioxane, MW, 50°C | 78 | >95 |

This interactive data table summarizes the use of a p-nitromandelic acid-based linker in solid-phase peptide synthesis.

Beyond its role as a linker, the fundamental structure of this compound lends itself to derivatization for use as a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. The hydroxyl and carboxylic acid functionalities of this compound can be used to attach it to various substrates, and the bulky, electronically distinct nitrophenyl group can effectively bias the approach of reagents, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.

Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized, for example, by acylation or conversion to a diazonium salt, opening avenues for the introduction of a wide range of substituents. This functional group interconversion allows for the transformation of the initial chiral building block into a diverse array of derivatives, which can then be incorporated into larger, more complex target molecules, including pharmacologically active compounds and natural products. The presence of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, providing another pathway for derivatization.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of (2S)-Hydroxy(4-nitrophenyl)ethanoic Acid and Related Compounds

The determination of the absolute configuration of a chiral molecule like this compound is a crucial aspect of its structural elucidation. In single-crystal X-ray diffraction, this is typically achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. The Flack parameter is a critical value derived from the diffraction data that confirms the absolute stereochemistry. A value close to zero for a known enantiomer confirms the correct assignment (e.g., the 'S' configuration), while a value near one would indicate the opposite enantiomer. This technique has been successfully used to determine the absolute configurations of a wide range of chiral compounds. researchgate.netnih.gov

In the solid state, molecules of this compound are organized into a specific, repeating three-dimensional array, governed by intermolecular forces, primarily hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms a characteristic centrosymmetric dimer motif, known as an R²₂(8) ring, with a neighboring molecule via strong O-H···O hydrogen bonds. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Strong H-Bond | Carboxyl O-H | Carbonyl O | Forms primary R²₂(8) dimer motif |

| H-Bond | Hydroxyl O-H | Nitro O / Carbonyl O | Links dimers into larger assemblies |

| Weak H-Bond | Aromatic C-H | Nitro O / Carbonyl O | Stabilizes the 3D network |

| Dipole-Dipole | Nitro N··· | Nitro O | Influences orientation of neighboring dimers |

The conformation of the molecule, describing the rotation around its single bonds, is also revealed by X-ray diffraction. Key parameters include the torsion angles that define the spatial relationship between the 4-nitrophenyl ring, the chiral center, and the carboxylic acid group.

For instance, in a related compound, 2-(4-nitrophenyl)acetic acid, the plane of the carboxylic acid group is nearly perpendicular to the plane of the aromatic ring, with a dihedral angle of 86.9(3)°. researchgate.net For this compound, the conformation is influenced by the steric and electronic effects of the hydroxyl group at the chiral center. The analysis of torsion angles, such as O=C-C-O-H for the carboxyl group, helps to define the lowest energy conformation in the crystalline state. nih.gov

Table 2: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Atoms Involved | Description |

| τ1 | C(aromatic)-C(aromatic)-C(chiral)-C(carboxyl) | Orientation of the chiral substituent relative to the phenyl ring |

| τ2 | H-O-C(chiral)-C(carboxyl) | Orientation of the hydroxyl group |

| τ3 | O=C(carboxyl)-C(chiral)-O(hydroxyl) | Relative position of the carbonyl and hydroxyl groups |

| τ4 | O=C-O-H | Conformation of the carboxylic acid (typically syn) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. omicsonline.orgresearchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for unambiguous structural assignment. emerypharma.comnih.gov

¹H NMR: The proton NMR spectrum provides initial information. For this compound, the spectrum would show distinct signals for the aromatic protons, which typically appear as two doublets due to the para-substitution pattern. The single proton on the chiral carbon (the methine proton) would appear as a singlet, and the acidic protons of the hydroxyl and carboxyl groups may appear as broad singlets, the positions of which are often solvent-dependent.

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule, including the carboxyl carbon, the carbons of the aromatic ring, and the carbon at the chiral center.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY: Confirms which protons are coupled (i.e., on adjacent carbons).

HSQC: Shows direct, one-bond correlations between protons and the carbons they are attached to. hmdb.ca

HMBC: Reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |

| H/C-α | Methine | ~5.2 | ~72 | C(carboxyl), C1, C2/6(aromatic) |

| H/C-2,6 | Aromatic | ~7.6 | ~127 | C4, C-α |

| H/C-3,5 | Aromatic | ~8.2 | ~124 | C1 |

| C-1 | Aromatic (ipso) | - | ~145 | H-2,6, H-α |

| C-4 | Aromatic (ipso) | - | ~148 | H-3,5 |

| C=O | Carboxyl | - | ~175 | H-α |

| O-H | Hydroxyl | Variable | - | - |

| COOH | Carboxyl | Variable | - | - |

To determine the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample, chiral NMR spectroscopy is employed. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce spectral differentiation. nih.govresearchgate.net

This is typically achieved in one of two ways:

Chiral Derivatizing Agents (CDAs): The chiral acid is reacted with a chiral agent (e.g., a chiral alcohol or amine) to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each by integrating their unique signals. nih.gov

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with each enantiomer. researchgate.net These complexes exist in rapid equilibrium, but the slight differences in their chemical environments are often sufficient to cause separate signals for the two enantiomers in the NMR spectrum. The relative areas of these signals directly correspond to the ratio of the enantiomers. For carboxylic acids, chiral amines or alcohols are often used as solvating agents.

This method allows for a precise and non-destructive way to measure the enantiomeric composition of a sample of this compound.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insight into the functional groups present within a molecule and the nature of intermolecular interactions. The spectrum of this compound is characterized by distinct vibrational modes corresponding to its carboxylic acid, hydroxyl, nitro, and phenyl moieties.

The FTIR spectrum is particularly informative for identifying polar functional groups. A very broad absorption trough is anticipated in the range of 2500–3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of the carboxylic acid group, broadened due to strong hydrogen bonding. chemguide.co.uk Superimposed on this broad band, the sharper O-H stretching vibration from the secondary alcohol group is expected to appear between 3230 and 3550 cm⁻¹. chemguide.co.uk

The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp absorption band typically found between 1680 and 1750 cm⁻¹. chemguide.co.uk The presence of the nitro group is confirmed by two prominent stretching vibrations: a strong asymmetric stretch usually appearing between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1385 cm⁻¹. researchgate.net For nitrophenyl compounds specifically, these bands have been observed around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretch from the ethanoic acid backbone appears just below this value, in the 2853–2962 cm⁻¹ range. chemguide.co.uknih.gov Aromatic C=C ring stretching vibrations produce several bands in the 1450–1600 cm⁻¹ region.

Raman spectroscopy complements FTIR by providing strong signals for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often more intense in the Raman spectrum. nsf.gov Analysis of both FTIR and Raman spectra allows for a comprehensive assignment of all fundamental vibrational modes, confirming the molecular structure and providing information on molecular interactions, such as hydrogen bonding. nsf.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | -COOH | 2500–3300 (very broad) | FTIR |

| O-H Stretch (Alcohol) | -OH | 3230–3550 | FTIR |

| C-H Stretch (Aromatic) | Ar-H | 3000–3100 | FTIR, Raman |

| C-H Stretch (Aliphatic) | -CH | 2850–3000 | FTIR, Raman |

| C=O Stretch (Carboxylic Acid) | -COOH | 1680–1750 | FTIR |

| NO₂ Asymmetric Stretch | -NO₂ | 1500–1560 | FTIR |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450–1600 | FTIR, Raman |

| NO₂ Symmetric Stretch | -NO₂ | 1335–1385 | FTIR, Raman |

| C-O Stretch | -COOH, -OH | 1210–1320 | FTIR |

Mass Spectrometry (LC-MS, QTOF) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quadrupole Time-of-Flight (QTOF) mass spectrometry are particularly powerful for analyzing non-volatile, polar compounds like this compound. mdpi.comnih.gov

The molecular formula of this compound is C₈H₇NO₅, which corresponds to a monoisotopic mass of approximately 197.0324 Da. nih.gov High-resolution mass spectrometry, such as QTOF, can measure this mass with high accuracy, confirming the elemental composition. In typical LC-MS analysis using electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ at m/z 198.0402 or a deprotonated molecule [M-H]⁻ at m/z 196.0246. jst.go.jp

The fragmentation pattern provides structural confirmation. For carboxylic acids, characteristic losses of small neutral molecules are common. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of H₂O (18 Da): Dehydration involving the hydroxyl and carboxylic acid groups.

Loss of CO₂ (44 Da) or the COOH radical (45 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids. libretexts.org The loss of the entire carboxyl group from the molecular ion (m/z 197) would lead to a fragment ion at approximately m/z 152. This fragmentation has been observed in the isomeric compound 4-Hydroxy-3-nitrophenylacetic acid. nih.gov

Cleavage of the C-C bond between the aromatic ring and the ethanoic acid side chain.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the atoms.

| m/z (Daltons) | Proposed Ion Identity | Fragmentation Pathway |

|---|---|---|

| 198.0402 | [M+H]⁺ | Protonated Molecular Ion |

| 197.0324 | [M]⁺ | Molecular Ion |

| 196.0246 | [M-H]⁻ | Deprotonated Molecular Ion |

| 179.0218 | [M-H₂O]⁺ | Loss of water |

| 152.0397 | [M-COOH]⁺ | Loss of carboxyl radical |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to characterize the chromophores within a molecule.

The principal chromophore in this compound is the 4-nitrophenyl system. The benzene (B151609) ring itself exhibits π → π* transitions, but its spectroscopic properties are significantly modified by the attached nitro (-NO₂) and hydroxyl (-OH) groups. The nitro group acts as a powerful electron-withdrawing group and chromophore, while the hydroxyl group is an electron-donating auxochrome.

The electronic spectrum is expected to be dominated by the transitions associated with the 4-nitrophenol (B140041) moiety. Studies on 4-nitrophenol show a strong absorption maximum (λmax) around 317–320 nm. researchgate.netresearchgate.net This absorption is attributed to a π → π* transition with significant charge-transfer character, from the phenoxy part of the molecule to the nitro group. A weaker absorption band corresponding to an n → π* transition of the nitro group may also be present but is often obscured by the more intense π → π* band.

The position of the absorption maximum is highly sensitive to the pH of the solution. Upon deprotonation of the phenolic hydroxyl group in a basic medium, a 4-nitrophenolate anion is formed. This leads to enhanced resonance and a bathochromic (red) shift of the λmax to approximately 400 nm. researchgate.netresearchgate.net This significant color change is a characteristic feature of nitrophenols. mdpi.com The saturated α-hydroxyethanoic acid side chain is not expected to contribute significantly to the absorption in the 200–800 nm range.

| Condition | Expected λmax | Electronic Transition | Chromophore |

|---|---|---|---|

| Acidic/Neutral (Protonated) | ~320 nm | π → π | 4-Nitrophenyl group |

| Basic (Deprotonated) | ~400 nm | π → π | 4-Nitrophenolate ion |

Computational and Theoretical Investigations of 2s Hydroxy 4 Nitrophenyl Ethanoic Acid

Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular geometry and electronic structure. For (2S)-Hydroxy(4-nitrophenyl)ethanoic acid, these calculations can elucidate the arrangement of atoms in three-dimensional space and the distribution of electrons within the molecule.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, with rotatable bonds, multiple conformers may exist. A systematic conformational search and subsequent geometry optimization, typically using DFT with a basis set like B3LYP/6-311++G(d,p), would reveal the most stable conformer and the relative energies of other low-energy conformers. mdpi.com The conformational energy landscape would map the energy changes as a function of the rotation around key single bonds, such as the C-C bond connecting the phenyl ring and the carboxylic acid group, and the C-O bond of the hydroxyl group.

Illustrative Optimized Geometrical Parameters:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-COOH | 1.53 | ||

| C-OH | 1.43 | ||

| O=C-OH | 124.5 | ||

| HO-C-C=O | 109.8 | ||

| C-C-N-O | 180.0 |

This table presents illustrative data based on typical values for similar organic molecules, as specific computational results for this compound are not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing nitro group and the carboxylic acid moiety.

Illustrative Frontier Orbital Energies:

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

This table contains illustrative values derived from computational studies on analogous aromatic carboxylic acids. Specific values for the title compound require dedicated calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (usually blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, making them sites for electrophilic interaction. The hydrogen atoms of the hydroxyl and carboxyl groups, as well as the aromatic protons, would exhibit positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Illustrative NBO Analysis Data:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of -OH | σ(C-COOH) | 2.5 |

| π(C=C) of Phenyl | π(N=O) of -NO2 | 5.1 |

| LP(O) of C=O | σ*(C-OH) | 1.8 |

This table provides illustrative stabilization energies for key intramolecular interactions based on NBO analyses of similar compounds. Specific values for the title compound are not available.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. For this compound, distinct chemical shifts would be predicted for the aromatic protons, the chiral methine proton, and the protons of the hydroxyl and carboxyl groups.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated computationally. These frequencies correspond to the stretching and bending modes of the chemical bonds. Key predicted vibrations for this molecule would include the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted absorption maxima (λ_max) would correspond to electronic excitations, likely π → π* transitions within the aromatic system.

A strong correlation between the theoretically predicted and experimentally measured spectra would provide high confidence in the calculated molecular structure and properties. nih.gov

Illustrative Comparison of Theoretical and Experimental Spectroscopic Data:

| Spectroscopic Parameter | Theoretical Value | Experimental Value (Typical Range) |

| ¹H NMR (aromatic C-H) | 7.5-8.2 ppm | 7.4-8.3 ppm |

| ¹³C NMR (C=O) | 175 ppm | 170-180 ppm |

| IR (C=O stretch) | 1720 cm⁻¹ | 1700-1730 cm⁻¹ |

| IR (O-H stretch) | 3400 cm⁻¹ | 3200-3500 cm⁻¹ |

| UV-Vis (λ_max) | 275 nm | 270-280 nm |

This table is illustrative, drawing on typical spectroscopic values for compounds with similar functional groups. Specific experimental data for the title compound is needed for direct validation.

Computational Studies on Chirality and Enantioselective Reaction Pathways

The (2S) designation in the compound's name indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bonded to the hydroxyl, carboxyl, and phenyl groups). Computational methods are invaluable for studying chirality. The calculation of optical rotation and electronic circular dichroism (ECD) spectra can help in assigning the absolute configuration of a chiral molecule. nih.gov

Furthermore, computational modeling can be employed to investigate enantioselective reaction pathways involving this compound. By modeling the transition states of reactions with chiral catalysts or reagents, chemists can understand the origins of enantioselectivity. nih.govmdpi.com For instance, if this molecule were used as a chiral resolving agent, computational docking studies could predict the stability of the diastereomeric complexes formed with other enantiomers, providing insights into the resolution process. acs.org These studies often involve calculating the interaction energies and analyzing the non-covalent interactions that differentiate the diastereomeric transition states. nih.gov

Investigation of Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational chemistry provides a powerful lens for the theoretical investigation of the nonlinear optical (NLO) properties of molecules. These properties are of significant interest for applications in photonics and optoelectronics, including technologies like optical data storage, optical computing, and telecommunications. The NLO response of a molecule is determined by its interaction with an applied electric field, which can be described by the molecule's dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ, etc.).

For a molecule to exhibit significant NLO effects, it often possesses a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor in enhancing the NLO response. In the case of this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group (acceptor), while the phenyl ring and the carboxylic acid/hydroxyl groups can participate in the π-electron system and charge distribution.

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of a compound before its synthesis and experimental characterization. These calculations can determine the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation (SHG), a phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency.

Therefore, while the structural features of this compound suggest it may possess interesting NLO properties, there is a clear opportunity for future research to computationally model this molecule and quantify its dipole moment, polarizability, and first-order hyperpolarizability to fully assess its potential as an NLO material. Such a study would typically involve geometry optimization of the molecule followed by calculations using a suitable DFT functional and basis set to provide a theoretical framework for its NLO capabilities.

Mechanistic and Kinetic Studies of Chemical Transformations Involving 2s Hydroxy 4 Nitrophenyl Ethanoic Acid

Elucidation of Reaction Pathways and Transition States for Synthetic Transformations

The synthetic transformations of (2S)-Hydroxy(4-nitrophenyl)ethanoic acid are governed by the reactivity of its carboxyl, hydroxyl, and nitro-substituted phenyl moieties. Understanding the reaction pathways and the associated transition states is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Identification of Key Intermediates

In many reactions involving this compound, the formation of specific intermediates is a key determinant of the reaction pathway. For instance, in esterification reactions, a tetrahedral intermediate is typically formed following the nucleophilic attack of an alcohol on the carbonyl carbon of the carboxylic acid group. The stability of this intermediate is significantly influenced by the electronic effects of the 4-nitrophenyl group.

During oxidation reactions of the alpha-hydroxy acid functionality, an alpha-keto acid is a likely intermediate. Conversely, reduction of the nitro group can proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the corresponding amino compound, (2S)-(4-aminophenyl)(hydroxy)ethanoic acid. The identification of these intermediates often relies on spectroscopic techniques and trapping experiments.

Determination of Rate-Determining Steps

The rate-determining step in transformations of this compound varies depending on the specific reaction. In acid-catalyzed esterifications, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid, or the departure of the water molecule from the tetrahedral intermediate. For reactions involving the aromatic ring, such as nucleophilic aromatic substitution, the rate-determining step is typically the formation of the Meisenheimer complex, a resonance-stabilized intermediate. The strong electron-withdrawing nature of the nitro group plays a critical role in stabilizing this intermediate, thereby influencing the reaction rate.

Kinetic Analysis of Acid-Catalyzed Reactions and Related Esterifications

Acid catalysis is a common strategy to promote reactions involving the carboxylic acid group of this compound, particularly esterification. A kinetic analysis of these reactions provides valuable insights into the reaction mechanism. The rate of an acid-catalyzed esterification typically follows a rate law that is first order in the concentration of the alpha-hydroxy acid, the alcohol, and the acid catalyst.

The hydrolysis of related compounds, such as 4-nitrophenyl esters, has been studied extensively. For example, the hydrolysis of 4-nitrophenyl acetate (B1210297) shows a pre-steady-state exponential phase, indicating the rapid formation and slow hydrolysis of an acetyl-enzyme intermediate in enzymatic reactions. nih.gov While not an enzymatic reaction, this highlights the potential for multi-step mechanisms in reactions involving the 4-nitrophenyl moiety. The rate constants for acylation and de-acylation can be significantly affected by mutations in the enzyme, demonstrating the sensitivity of the reaction kinetics to the catalytic environment. nih.gov

Investigation of Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can have a profound impact on the kinetics and mechanism of reactions involving this compound. The solvent's polarity, proticity, and ability to solvate reactants and transition states can alter reaction rates by orders of magnitude.

For instance, studies on the hydrolysis of 4-nitrophenyl acetate in different solvent systems have shown that the second-order rate constants are significantly higher in water than in alcoholic solutions. researchgate.net This is attributed to better solvation of the initial state and less solvation of the transition state in the alcohol medium. researchgate.net The entropy of activation in water is also more negative, suggesting a more structured transition state in water. researchgate.net

In the context of the reduction of a similar compound, 4-nitrophenol (B140041), the presence of alcohols like methanol, ethanol (B145695), or isopropanol (B130326) in the reaction mixture can dramatically decrease the reaction rate. scispace.com This inhibitory effect is linked to factors such as the higher solubility of oxygen in alcohols compared to water. scispace.com These findings suggest that for reactions of this compound, polar aprotic solvents might favor certain reaction pathways, while polar protic solvents could influence rates through hydrogen bonding and stabilization of charged intermediates.

The following table summarizes the effect of ethanol on the apparent rate constant of 4-nitrophenol reduction, which can serve as a model for understanding potential solvent effects on reactions of this compound.

| Initial 4-NiP Concentration (mM) | Apparent Rate Constant, k_app (s⁻¹) |

| 0.025 | 0.004 |

| 0.15 | 0.0016 |

| Data derived from studies on 4-nitrophenol reduction in the presence of 25 vol% ethanol. scispace.com |

Brønsted-Type Plots and Correlation Analysis for Mechanistic Insights

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of a series of related catalysts, are powerful tools for elucidating reaction mechanisms. For reactions of this compound that are subject to general acid or base catalysis, a linear Brønsted plot can provide information about the degree of proton transfer in the transition state.

For example, in the hydrolysis of aryl trifluoroacetates, the Brønsted plot for buffer base catalysis showed a slight upward curvature. researchgate.net In the reaction of ethyl S-aryl thiocarbonates with phenoxide ions, a linear Brønsted plot was observed. researchgate.net Although direct studies on this compound are not available, these examples with structurally related compounds containing a nitrophenyl group suggest that Brønsted-type analysis would be a valuable method for probing its reaction mechanisms. A slope (β value) between 0 and 1 would indicate the extent of bond formation or cleavage in the rate-determining step.

Role of the Nitro Group in Modulating Electron-Withdrawing Effects and Reaction Reactivity

The para-nitro group is a dominant feature of this compound, exerting a strong electron-withdrawing effect through both resonance and inductive effects. This electronic influence has profound consequences for the reactivity of the entire molecule.

The nitro group increases the acidity of the carboxylic acid proton by stabilizing the carboxylate anion through delocalization of the negative charge onto the nitro group. This effect also enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like esterification.

Furthermore, the electron-withdrawing nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while strongly activating it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This is because it can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. The reduction of the nitro group itself to an amine provides a synthetic handle to further functionalize the molecule, for instance, by forming amides or diazonium salts. The reactivity of the nitro group is central to many of the synthetic and mechanistic studies involving this class of compounds. acs.org

Advanced Applications in Organic Synthesis and Chemical Catalysis

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalytic Systems

The inherent chirality of (2S)-Hydroxy(4-nitrophenyl)ethanoic acid makes it a valuable precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The presence of two distinct functional groups—the carboxyl and hydroxyl moieties—allows for straightforward chemical modification to generate a variety of ligand architectures.

Chiral α-hydroxy acids are known starting materials for creating ligands that can coordinate with metal centers, thereby forming catalysts capable of inducing stereoselectivity in chemical reactions. The hydroxyl and carboxyl groups can be derivatized to form ethers, esters, or amides, which can then be linked to phosphine, amine, or other coordinating groups. For instance, the hydroxyl group can be converted into a phosphinite, and the carboxyl group can be transformed into an amide, leading to P,N-ligands that are effective in a range of asymmetric transformations, including hydrogenations and C-C bond-forming reactions.

The general strategy involves leveraging the fixed stereochemistry at the α-carbon to create a well-defined chiral environment around a catalytic metal center. The rigidity and steric properties of the ligand, influenced by the (4-nitrophenyl) group, play a crucial role in controlling the facial selectivity of substrate approach to the metal, leading to high enantiomeric excesses in the products.

Table 1: Potential Ligand Classes Derived from this compound

| Ligand Class | Functional Group Modification | Potential Catalytic Application |

| P,N-Ligands | Hydroxyl group converted to phosphinite/phosphite; Carboxyl group converted to amide. | Asymmetric Hydrogenation, Allylic Alkylation |

| N,O-Ligands | Hydroxyl group remains or forms ether; Carboxyl group converted to oxazoline. | Lewis Acid Catalysis, Diels-Alder Reactions |

| Chiral Auxiliaries | Attached to a prochiral substrate via an ester or amide linkage. | Asymmetric Alkylation, Diels-Alder Reactions |

Role in Multi-Component Reactions for the Construction of Diverse Chemical Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The carboxylic acid functionality of this compound enables its participation in prominent isocyanide-based MCRs, such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org

In the Passerini three-component reaction (P-3CR) , a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide combine to form an α-acyloxy carboxamide. organic-chemistry.org By employing this compound, this reaction can generate products containing a chiral α-hydroxy acid moiety, introducing stereochemical complexity and multiple functional groups in a single, atom-economical step. organic-chemistry.orgorganic-chemistry.org The reaction is highly stereoconservative, meaning the stereochemistry of the α-carbon is retained in the product. nih.gov

The Ugi four-component reaction (U-4CR) involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield a bis-amide. wikipedia.org Using this compound as the acidic component introduces the chiral, functionalized phenyl ring into the final peptide-like scaffold. This approach is highly valued in medicinal chemistry for rapidly generating libraries of diverse compounds for biological screening. organic-chemistry.orgnih.gov

Table 2: this compound in MCRs

| Reaction Name | Components | Product Scaffold | Key Features |

| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy Carboxamide | Stereoconservative, high atom economy, introduces chiral center and functional handles. wikipedia.orgnih.gov |

| Ugi Reaction | This compound, Aldehyde/Ketone, Amine, Isocyanide | Bis-amide (Peptidomimetic) | High structural diversity, rapid library synthesis, generation of complex scaffolds. wikipedia.orgorganic-chemistry.org |

Development of this compound-Based Chemical Probes

The distinct chemical features of the molecule, particularly the nitrophenyl group, allow for its use in the development of chemical probes for biological and process monitoring applications.

While the carboxylic acid itself is not typically a direct substrate, its ester derivatives, specifically (2S)-(4-nitrophenyl)acetyl esters, serve as excellent chromogenic substrates for various hydrolytic enzymes, such as esterases and lipases. researchgate.net The principle of these assays is based on the enzymatic hydrolysis of the ester bond.

Chemical Mechanism: The enzyme catalyzes the cleavage of the ester linkage, releasing the this compound and 4-nitrophenol (B140041). Under basic or neutral pH conditions, the liberated 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, which has a distinct yellow color. The rate of enzyme activity is determined by monitoring the increase in absorbance of this yellow anion spectrophotometrically, typically at a wavelength around 405 nm. researchgate.net This method provides a continuous and highly sensitive assay for enzyme kinetics.

Table 3: Enzyme Assays Using 4-Nitrophenyl Ester Substrates

| Enzyme Class | Reaction Catalyzed | Detection Method |

| Esterases/Lipases | Hydrolysis of ester bond | Spectrophotometric monitoring of 4-nitrophenolate release. researchgate.netresearchgate.net |

| Proteases | Hydrolysis of ester bond in specific amino acid ester derivatives | Spectrophotometric monitoring of 4-nitrophenolate release. |

| Thiolases | Acyl group transfer from a p-Nitrophenyl ester to the enzyme's active site cysteine. | Monitoring the decrease in substrate or formation of product. nih.gov |

The 4-nitrophenyl moiety serves as a useful spectroscopic handle for real-time reaction monitoring. The strong UV-Vis absorbance of the nitroaromatic system allows for its concentration to be tracked using in-situ spectroscopic techniques. For example, during a reaction where the nitro group is reduced to an amine, the disappearance of the nitro group's characteristic absorbance and the appearance of the amine's absorbance can be followed to determine reaction kinetics and endpoint. This is a valuable tool in Process Analytical Technology (PAT) for optimizing reaction conditions and ensuring process control in industrial settings. Furthermore, the polarity and UV activity of the compound make it easily detectable by High-Performance Liquid Chromatography (HPLC), facilitating at-line or on-line monitoring of reaction progress and purity.

Intermediacy in the Synthesis of Other Chiral Fine Chemicals and Specialty Chemicals

As a chiral building block, this compound is a valuable intermediate for the synthesis of more complex, enantiomerically pure fine chemicals, particularly active pharmaceutical ingredients (APIs). nih.gov Its functional groups can be selectively transformed to access a wide range of other chiral molecules.

Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, yielding a chiral 1,2-diol. These diols are important structural motifs in many natural products and pharmaceuticals.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, affording a chiral aminophenol derivative. This transformation opens up access to compounds with potential applications in materials science and as precursors to other APIs. The resulting amino group can be further functionalized.

Derivatization of the Hydroxyl Group: The secondary hydroxyl group can be alkylated, acylated, or used in nucleophilic substitution reactions (after activation) to introduce further complexity.

The combination of these transformations allows for the synthesis of a diverse array of chiral specialty chemicals from a single, readily available starting material.

Table 4: Synthetic Transformations and Resulting Chiral Products

| Transformation | Reagent Example | Product Class |

| Carboxylic Acid Reduction | BH₃·THF, LiAlH₄ | Chiral (4-nitrophenyl)ethane-1,2-diol |

| Nitro Group Reduction | H₂, Pd/C; SnCl₂ | (2S)-(4-aminophenyl)hydroxyethanoic acid |

| Combined Reduction | LiAlH₄ (reduces both groups) | (2S)-2-amino-1-(4-aminophenyl)ethanol |

| Hydroxyl Group Alkylation | NaH, R-X | Chiral α-alkoxy carboxylic acid |

Design and Development of Novel Catalytic Systems Incorporating the (4-Nitrophenyl)ethanoic Acid Moiety

The structure of this compound makes it an attractive candidate for use as a building block (linker or ligand) in the construction of advanced, heterogeneous catalysts such as Metal-Organic Frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. mdpi.com By using a derivative of this compound as the organic linker, it is possible to create a chiral MOF. The framework's chirality can be used to perform enantioselective catalysis, where reactions occur within the pores of the material. The high surface area and tunable pore environment of MOFs can lead to catalysts with high activity and selectivity. mdpi.com

The (4-nitrophenyl) group offers several advantages in this context:

Functionality: The nitro group can act as a binding site for guest molecules or be post-synthetically modified into other functional groups (e.g., an amine) to tune the catalytic properties of the MOF. mdpi.com

Electronic Properties: The electron-withdrawing nature of the nitro group can influence the electronic properties of the framework, potentially enhancing its catalytic activity or sensing capabilities for electron-rich analytes.

Structural Integrity: The rigid phenyl ring contributes to the formation of a stable and robust framework. mdpi.com

The design of such a catalytic system would involve reacting a suitable metal salt (e.g., ZrCl₄, Cu(NO₃)₂) with the chiral linker under solvothermal conditions to promote the self-assembly of the crystalline framework. mdpi.com

Table 5: Components of a Hypothetical Chiral MOF Catalyst

| Component | Example Material | Function in the MOF |

| Metal Node | Zr₆O₄(OH)₄ cluster, Cu₂ paddlewheel | Structural core, potential Lewis acid site. mdpi.commdpi.com |

| Organic Linker | This compound derivative | Provides chirality, forms the porous framework, introduces functionality (nitro group). |

| Pore Environment | Defined by linker and metal node geometry | Site of substrate binding and catalytic transformation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-Hydroxy(4-nitrophenyl)ethanoic acid, and how are intermediates characterized?

- Methodology : A common approach involves asymmetric synthesis starting from chiral precursors like L-(-)-malic acid, leveraging its hydroxyl and carboxyl groups for stereochemical control. For example, cyclocondensation with ketones (e.g., cyclohexanone) under BF₃·OEt₂ catalysis yields spirocyclic intermediates, which are hydrolyzed to the target compound .

- Characterization : Intermediates are validated via ¹H NMR (e.g., coupling constants for stereochemical analysis), [α]D for optical activity, and TLC (Rf values). Recrystallization in ethyl acetate/hexane ensures purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Techniques :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, hydroxyl signals ~δ 9.3 ppm) .

- X-ray Crystallography : Resolves absolute configuration (e.g., orthogonal crystal system P2₁2₁2₁, Z = 4) and hydrogen-bonding networks .

- Elemental Analysis : Confirms stoichiometry (e.g., C:H:N:O ratios) .

Advanced Research Questions

Q. How does stereochemical integrity at the C-2 position influence biological or catalytic activity?

- Mechanistic Insight : The (2S)-configuration dictates spatial orientation of the hydroxyl and nitrophenyl groups, affecting interactions with enzymes or receptors. For instance, (R)- vs. (S)-mandelic acid derivatives show divergent metabolic pathways due to enantiomer-specific binding .

- Experimental Design : Compare enantiomers using chiral HPLC, and assay activity in enzymatic/in vitro models (e.g., inhibition of tyrosine phosphatases) .

Q. What strategies optimize salt formation for enhanced solubility or stability?

- Methodology : React the carboxylic acid with inorganic (e.g., NaOH) or organic bases (e.g., triethylamine) in polar solvents like water, which maximizes yield (up to 83% reported for analogous triazole-thione salts) .

- Analysis : Monitor salt formation via IR (carboxylate stretch ~1600 cm⁻¹) and solubility assays in physiological buffers.

Q. How can computational modeling predict nitro group reactivity in catalytic or photochemical applications?

- Approach : Use DFT calculations to map electron density around the nitro group, predicting sites for nucleophilic attack or reduction. Pair with experimental validation (e.g., UV-Vis spectroscopy for charge-transfer transitions) .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

- Troubleshooting :

- NMR Inconsistencies : Ensure anhydrous conditions to avoid hydrate formation; use deuterated solvents for accurate shifts .

- Chromatographic Purity : Optimize mobile phase (e.g., acetonitrile/water gradients) to separate diastereomers or nitro positional isomers .

- Case Study : Variability in ¹H NMR coupling constants (J = 6.3–3.9 Hz) may arise from conformational flexibility in spirocyclic intermediates; use variable-temperature NMR to confirm .

Q. Why do yields vary significantly when scaling up synthesis?